molecular formula C24H31N5O3 B2882886 N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 797814-85-8

N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2882886
CAS No.: 797814-85-8
M. Wt: 437.544
InChI Key: XMXXCZFKMJNSRO-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods help in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Biological Activity

N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C17H23N5O3C_{17}H_{23}N_{5}O_{3}, with a molecular weight of approximately 345.40 g/mol. Its structure includes:

  • Cyclohexyl group
  • Ethoxypropyl substituent
  • Imino and carboxamide functionalities

These structural features contribute to its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within cellular systems. The presence of nitrogen atoms in its tricyclic framework suggests potential interactions with biological macromolecules, which may lead to various pharmacological effects.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antitumor properties. The compound's ability to enhance the efficacy of chemotherapeutic agents has been noted in various in vitro and in vivo models.
  • Mechanistic Insights : The mechanisms through which this compound exerts its effects are still under investigation. Initial findings suggest that it may influence cellular pathways related to apoptosis and cell proliferation.
  • Potential Therapeutic Applications : Given its unique structure and reactivity, N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo may have applications in treating various cancers or other diseases where modulation of cellular growth is beneficial.

Case Studies

Several case studies have focused on the biological effects of similar compounds:

StudyFindings
Study 1 Investigated the antitumor effects of triazatricyclic compounds in mouse models; found significant tumor reduction when combined with standard chemotherapy agents (e.g., CCNU).
Study 2 Explored the interaction of similar compounds with DNA repair enzymes; suggested potential for enhancing radiosensitivity in cancer therapy.
Study 3 Evaluated the pharmacokinetics and toxicity profiles of related derivatives; indicated favorable safety margins at therapeutic doses.

Properties

IUPAC Name

N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-3-32-14-8-13-28-20(25)18(23(30)26-17-10-5-4-6-11-17)15-19-22(28)27-21-16(2)9-7-12-29(21)24(19)31/h7,9,12,15,17,25H,3-6,8,10-11,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXXCZFKMJNSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=C(C4=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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